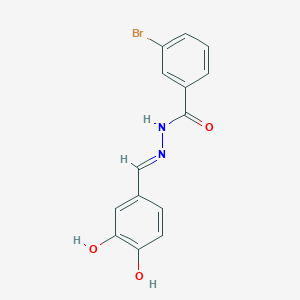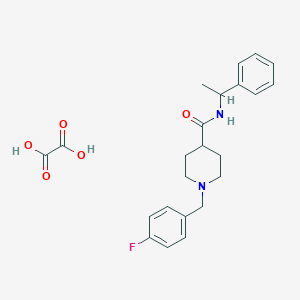
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as Fluorphenibut, is a synthetic compound that belongs to the family of GABAergic drugs. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is used for its anxiolytic and nootropic effects. Fluorphenibut has gained popularity among researchers due to its unique properties and potential therapeutic applications.
作用机制
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is a GABA analogue that acts as a selective agonist of the GABAB receptor. It binds to the GABAB receptor and activates it, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in the anxiolytic and nootropic effects of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that plays a role in reward and motivation. It also increases the release of acetylcholine, which is involved in learning and memory. Additionally, 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to have a positive effect on the immune system, improving its function and reducing inflammation.
实验室实验的优点和局限性
One advantage of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system. Additionally, it has a long half-life, which makes it suitable for long-term experiments. However, one limitation of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is its potential for abuse and dependence, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet. One area of interest is its potential use in the treatment of anxiety disorders and PTSD. Additionally, more research is needed to understand its mechanism of action and its effects on different neurotransmitters. Furthermore, the potential for abuse and dependence of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet needs to be further explored to determine its safety for long-term use.
Conclusion
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is a synthetic compound that has gained popularity among researchers due to its unique properties and potential therapeutic applications. It acts as a selective agonist of the GABAB receptor, leading to anxiolytic and nootropic effects. While it has several advantages for lab experiments, its potential for abuse and dependence needs to be further explored. There are several future directions for research on 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet, including its potential use in the treatment of anxiety disorders and PTSD.
合成方法
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is synthesized by the reaction of 4-fluorobenzyl chloride with 4-piperidone, followed by the reduction of the resulting N-(4-fluorobenzyl)-4-piperidone with sodium borohydride. The final step involves the reaction of N-(4-fluorobenzyl)-4-piperidinecarboxamide with oxalic acid to form the oxalate salt of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet.
科学研究应用
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been the subject of several studies due to its potential therapeutic applications. It has been shown to have anxiolytic, nootropic, and antidepressant effects. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and post-traumatic stress disorder (PTSD). Additionally, 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to improve cognitive function and memory retention.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.C2H2O4/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)15-17-7-9-20(22)10-8-17;3-1(4)2(5)6/h2-10,16,19H,11-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRYCDSKXYOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

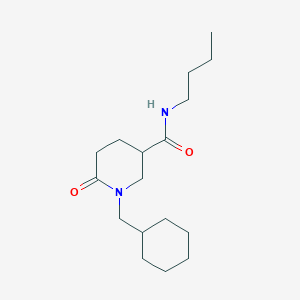
![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)
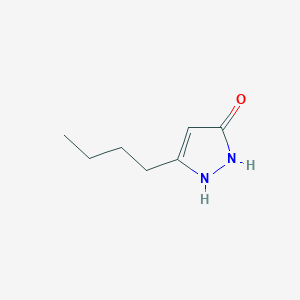
![7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)
![2-[3-(6-iodo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6100489.png)
![ethyl 3-(3-chlorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6100506.png)
![ethyl 1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6100511.png)
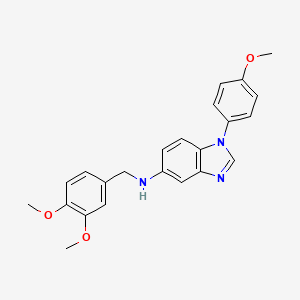
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6100525.png)
![methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
![N-benzyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100550.png)
![1-[(3-phenylprop-2-yn-1-yl)amino]propan-2-ol hydrochloride](/img/structure/B6100561.png)
